4-Methyl-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide
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Overview
Description
4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-D]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-D]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the benzohydrazide moiety: This step involves the reaction of the pyrazolo[3,4-D]pyrimidine core with 4-methylbenzohydrazide under suitable conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Benzohydrazide derivatives: These compounds have the benzohydrazide moiety and can be compared in terms of their chemical reactivity and biological effects.
Uniqueness
4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is unique due to its specific combination of the pyrazolo[3,4-D]pyrimidine core and the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-methyl-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C14H14N6O/c1-9-3-5-10(6-4-9)14(21)19-18-12-11-7-17-20(2)13(11)16-8-15-12/h3-8H,1-2H3,(H,19,21)(H,15,16,18) |
InChI Key |
LOEMHCYCMMKMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C |
Origin of Product |
United States |
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